molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

Cat. No.: B595885
CAS No.: 1215206-47-5
M. Wt: 330.137
InChI Key: JQMOBYLYYWNJBN-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol is a chemical compound with the molecular formula C8H3BrF3NOS2. It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a benzo[d]thiazole ring.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol has several scientific research applications:

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol typically involves the reaction of 4-bromo-2-mercapto-6-(trifluoromethoxy)benzothiazole with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[d]thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria, which is a process that bacteria use for cell-to-cell communication. This inhibition can disrupt biofilm formation and reduce bacterial virulence . The compound’s ability to interact with bacterial quorum sensing systems makes it a promising candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 4-Bromo-6-tert-butylbenzo[d]thiazole-2-thiol
  • Benzo[d]thiazole-2-thiol derivatives

Comparison: Compared to similar compounds, 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol stands out due to its unique trifluoromethoxy group, which can enhance its chemical stability and biological activity. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOBYLYYWNJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682410
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-47-5
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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